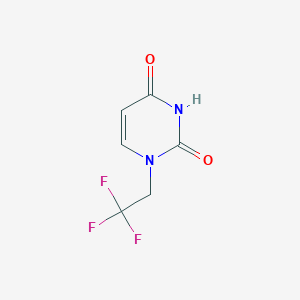

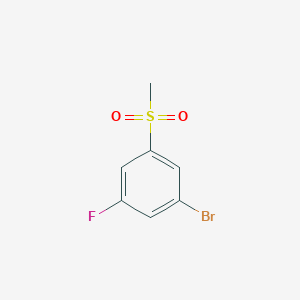

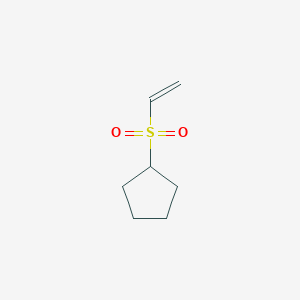

![molecular formula C8H11ClN2O2 B1445345 5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 139183-92-9](/img/structure/B1445345.png)

5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Overview

Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The compound you’re interested in, 5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride, is a derivative of this class of compounds .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for this compound is1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-3-9-5-10(7)4-6;/h3,5-6H,1-2,4H2,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the imidazo[1,5-a]pyridine core is known to participate in a variety of chemical transformations . These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 202.64 . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Synthetic Approaches and Biological Applications

Research in the field of imidazo[1,5-a]pyridine derivatives, including 5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride, focuses on synthetic methodologies and their biological implications. This compound is of interest due to its structural similarity to various biologically active heterocyclic compounds. The literature highlights the importance of imidazo[1,5-a]pyridine derivatives in medicinal chemistry, especially for their potential in developing kinase inhibitors, antimicrobial agents, and other pharmacologically relevant entities.

One significant area of research involves the design and synthesis of selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. Studies have demonstrated that compounds with imidazole scaffolds, akin to this compound, exhibit selective inhibition of p38 MAP kinase. These inhibitors bind to the ATP pocket of the kinase, showcasing the potential of imidazo[1,5-a]pyridine derivatives in designing anti-inflammatory agents (Scior et al., 2011).

Furthermore, the versatility of imidazo[1,5-a]pyridine scaffolds extends to their use in synthesizing optical sensors and exploring their electronic properties. For instance, compounds based on imidazo[1,5-a]pyridine and related structures have been studied for their spectroscopic properties, structural dynamics, and potential in developing new materials for technological applications (Boča et al., 2011).

Additionally, the heterocyclic N-oxide motif, which includes imidazo[1,5-a]pyridine derivatives, is highlighted for its role in organic synthesis, catalysis, and drug development. The unique functionalities offered by these compounds underscore their significance in creating metal complexes, designing catalysts, and developing novel therapeutic agents with varied pharmacological activities (Li et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-3-9-5-10(7)4-6;/h3,5-6H,1-2,4H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEREAKFYQNQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CN2CC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)

![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)

![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)

![[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B1445269.png)

![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)